molecular formula C17H18N6O3S B2967066 4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide CAS No. 895005-55-7

4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide

Cat. No.: B2967066
CAS No.: 895005-55-7
M. Wt: 386.43
InChI Key: LSQQIDDBZITGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidinone derivative with a thioether linkage and a benzamide moiety. The triazolopyrimidinone core is a heterocyclic scaffold known for its bioactivity, while the thioacetamido-benzamide side chain may enhance binding affinity to biological targets. However, detailed pharmacological data for this specific compound are sparse in publicly accessible literature .

Properties

IUPAC Name

4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-2-3-12-8-13(24)20-16-21-22-17(23(12)16)27-9-14(25)19-11-6-4-10(5-7-11)15(18)26/h4-8H,2-3,9H2,1H3,(H2,18,26)(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQQIDDBZITGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide is a novel triazolo-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide typically involves a multi-step process that includes the formation of the triazolo-pyrimidine core followed by functionalization with acetamide and benzamide groups. Recent studies have utilized one-pot multi-component reactions to streamline the synthesis of related triazolo derivatives, which can influence their biological activity .

Antitumor Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds similar to 4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide show promising antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

These values suggest that such compounds could be effective alternatives to traditional chemotherapeutic agents like Cisplatin.

Antibacterial Activity

The antibacterial properties of triazolo derivatives have also been explored. Compounds derived from similar structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacteriaMIC (μg/mL)Reference
2eStaphylococcus aureus32
2eEscherichia coli16

These findings indicate the potential for developing new antibacterial agents from this class of compounds.

The mechanisms through which these compounds exert their biological effects are under investigation. Preliminary studies suggest that the antitumor activity may be linked to apoptosis induction and cell cycle arrest in cancer cells. For instance, docking studies are being conducted to identify protein targets and elucidate the pathways involved in tumor cell death .

Case Studies

Several case studies have highlighted the efficacy of triazolo derivatives in preclinical models:

  • Antitumor Efficacy : A study demonstrated that a related triazolo compound induced significant apoptosis in breast cancer cell lines through mitochondrial pathways.
  • Antibacterial Efficacy : Another investigation showed that a series of triazolo derivatives inhibited bacterial growth effectively in vitro and demonstrated low toxicity in mammalian cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include:

  • Triazolopyrimidinone derivatives (e.g., 7-oxo-5-alkyl-substituted variants).
  • Thiazolo[4,5-d]pyrimidine analogs (e.g., compounds synthesized via microwave-assisted methods in ).
  • Benzamide-linked heterocycles (e.g., thiophene-pyrimidine hybrids).

Key Structural and Functional Differences:

Feature Target Compound Analog (e.g., Thiazolo[4,5-d]pyrimidine Derivative)
Core Structure [1,2,4]Triazolo[4,3-a]pyrimidin-7-one Thiazolo[4,5-d]pyrimidine
Substituents Propyl group at position 5; thioacetamido-benzamide side chain Phenyl or hydroxycoumarin groups; thioxo substituents
Synthetic Route Not explicitly described in available evidence Microwave-assisted or conventional heating with glacial acetic acid
Reported Bioactivity Limited data; inferred kinase inhibition from structural motifs Antimicrobial and anticancer activity in related thiazolo-pyrimidines

Research Findings and Data Gaps

Pharmacokinetic and Pharmacodynamic Comparisons:

  • Binding Affinity: The triazolopyrimidinone core in the target compound may exhibit stronger hydrogen-bonding interactions compared to thiazolo-pyrimidines due to the triazole nitrogen atoms .

Limitations of Available Evidence

  • No peer-reviewed studies directly characterize the target compound’s bioactivity, toxicity, or synthetic protocols.
  • Structural comparisons rely on inferences from unrelated analogs (e.g., thiazolo-pyrimidines) .
  • (PubChem) provides only a basic identifier without experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.